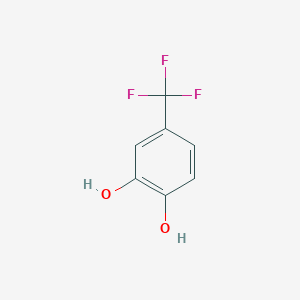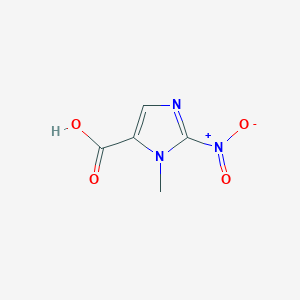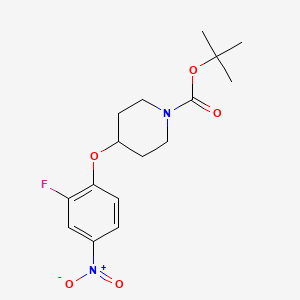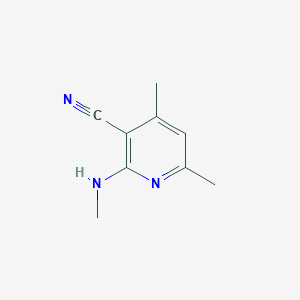
2-Fluorophenylsulfur Pentafluoride
Übersicht
Beschreibung
2-Fluorophenylsulfur Pentafluoride is an organofluorine compound with the molecular formula C6H4F6S. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenylsulfur Pentafluoride typically involves the reaction of 2-fluorophenyl lithium with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4F−Li+SF4→C6H4F−SF5
This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorophenylsulfur Pentafluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur pentafluoride group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfur pentafluoride derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
2-Fluorophenylsulfur Pentafluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Fluorophenylsulfur Pentafluoride involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfur pentafluoride group contribute to the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Pentafluorosulfanylbenzene: Similar to 2-Fluorophenylsulfur Pentafluoride but lacks the fluorine atom on the phenyl ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a sulfur pentafluoride group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a sulfur pentafluoride group, which impart distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
pentafluoro-(2-fluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUHQWYOEMJKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479194 | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864230-02-4 | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-FSPF improve the performance of Li metal batteries?
A1: 2-FSPF, when added to the carbonate-based electrolyte, decomposes electrochemically during battery operation. This decomposition leads to the in-situ formation of a unique solid electrolyte interphase (SEI) rich in polysulfides []. Unlike traditional SEI components, these polysulfides exhibit a degree of fluidity. This allows them to dynamically migrate and adhere to the growing tips of lithium dendrites, effectively inhibiting their further growth by hindering Li+ diffusion []. This "tip-inhibitor" effect leads to a more uniform Li deposition and significantly enhances the battery's cycling stability and Coulombic efficiency [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)










![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

